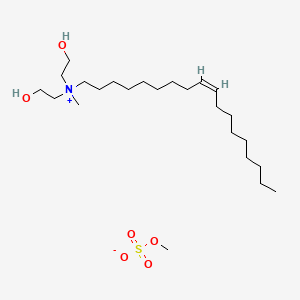

Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound is derived from its cationic and anionic components. The cationic moiety consists of a central nitrogen atom bonded to four distinct groups: a methyl group, an oleyl chain, and two 2-hydroxyethoxyethyl groups. The anionic counterpart is methyl sulfate. Following IUPAC conventions, the full systematic name is bis[2-(2-hydroxyethoxy)ethyl]methyl[(Z)-octadec-9-enyl]azanium methyl sulfate .

The oleyl chain, a defining feature, is systematically identified as (Z)-octadec-9-enyl, indicating an 18-carbon chain with a cis-configured double bond at the 9th position. The methyl sulfate anion is named as methoxysulfonate based on its structure, where a sulfate group is esterified with a methyl group.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C~28~H~59~NO~8~S |

| Molecular Weight | 569.8 g/mol |

| Cationic Component | Bis[2-(2-hydroxyethoxy)ethyl]methyl[(Z)-octadec-9-enyl]azanium |

| Anionic Component | Methyl sulfate |

Atomic Connectivity and Hybridization Patterns

The compound’s structure is defined by a quaternary ammonium center (N⁺) with four covalent bonds:

- Methyl group : A single-bonded –CH~3~ group attached to nitrogen.

- Oleyl chain : An 18-carbon unsaturated alkyl group with a (Z)-configured double bond at C9–C10.

- Two 2-hydroxyethoxyethyl groups : Ethylene glycol derivatives with terminal hydroxyl groups (–OCH~2~CH~2~OH).

The nitrogen atom exhibits sp³ hybridization , resulting in a tetrahedral geometry. Each 2-hydroxyethoxyethyl group contains ether (–O–) and hydroxyl (–OH) functionalities, with oxygen atoms adopting sp³ hybridization. The methyl sulfate anion features a tetrahedral sulfate core (S–O bonds) with one oxygen atom bonded to a methyl group.

Resonance and Charge Distribution :

Stereochemical Considerations in Oleyl Chain Configuration

The oleyl chain’s (Z)-configuration introduces significant stereochemical implications. The cis double bond at C9–C10 creates a 30° kink in the alkyl chain, reducing packing efficiency and increasing molecular fluidity. This structural feature influences:

- Interfacial Behavior : The kinked chain enhances surfactant properties by lowering critical micelle concentrations.

- Hydrogen Bonding : The hydroxyl groups in the 2-hydroxyethoxyethyl moieties engage in intramolecular and intermolecular hydrogen bonds, further stabilizing micellar or vesicular aggregates.

Stereoelectronic Effects :

- The (Z)-configuration generates a dipole moment across the double bond, affecting electronic interactions with adjacent molecules.

- The spatial arrangement of the hydroxyethoxyethyl groups restricts rotation around the C–N bond, creating chiral centers at the nitrogen atom.

Table 2: Stereochemical Parameters

| Parameter | Value |

|---|---|

| Double Bond Position | C9–C10 |

| Configuration | (Z)-Cis |

| Bond Angle at Double Bond | ~120° |

| Dihedral Angle (C8–C9–C10–C11) | ~0° (cis) |

Properties

CAS No. |

97692-57-4 |

|---|---|

Molecular Formula |

C24H51NO6S |

Molecular Weight |

481.7 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)-methyl-[(Z)-octadec-9-enyl]azanium;methyl sulfate |

InChI |

InChI=1S/C23H48NO2.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;1-5-6(2,3)4/h10-11,25-26H,3-9,12-23H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10-; |

InChI Key |

WJAAUKLVAAHXDQ-GMFCBQQYSA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Tris-(2-hydroxyethyl)-amine fatty acid ester : This is prepared by esterifying tris-(2-hydroxyethyl)-amine with fatty acids (RCOOH), where R is typically a straight-chain alkyl group such as oleyl.

- Methyl sulfate (dimethyl sulfate) : Used as the quaternizing agent to introduce the methyl group and form the quaternary ammonium salt.

Quaternization Reaction

The key step is the quaternization of the tris-(2-hydroxyethyl)-amine fatty acid ester with methyl sulfate. This reaction is typically carried out under the following conditions:

- Molar ratio : Methyl sulfate to tris-(2-hydroxyethyl)-amine fatty acid ester is maintained between 0.9 to 0.98, preferably 0.92 to 0.97, to ensure near-complete reaction without excess methyl sulfate.

- Temperature : The reaction temperature is controlled between 60°C and 95°C, with an optimal range of 70°C to 90°C to balance reaction rate and product stability.

- Pressure : The reaction can be conducted at atmospheric or reduced pressure depending on equipment and process design.

- Solvent : The quaternization can be performed either in the absence of solvent or in the presence of solvents such as ethanol, propanol isomers, ethylene glycol, glycol ethers, propylene glycol, dipropylene glycol, or their mixtures. However, solvent-free conditions are preferred to simplify downstream processing.

Post-Reaction Processing

- After quaternization, the reaction mixture contains the desired quaternary ammonium salt, unreacted starting materials, solid acid scavengers, and by-products.

- The solid acid scavengers are removed by filtration or centrifugation, often aided by washing with selected solvents (e.g., ethanol or propylene glycol ethers) to reduce viscosity and improve separation efficiency.

- The washings can be recycled back into the process to minimize product loss and solvent consumption.

Purity and Methanol Content Control

- The process aims to minimize methanol content, a potential carcinogen, in the final product. The use of solid acid scavengers and controlled reaction conditions helps achieve low methanol levels (1 to 1500 ppm).

- The final product typically contains 65% to 98% of the quaternary ammonium ester, with residual unquaternized amine controlled to maintain total amine number between 2 and less than 7 mg KOH/g.

Summary Table of Preparation Parameters

| Parameter | Preferred Range/Condition | Notes |

|---|---|---|

| Molar ratio (methyl sulfate : amine ester) | 0.9 – 0.98 (preferably 0.92 – 0.97) | Ensures near-complete quaternization |

| Temperature | 60°C – 95°C (preferably 70°C – 90°C) | Balances reaction rate and product stability |

| Pressure | Atmospheric or reduced pressure | Flexible based on equipment |

| Solvent | None preferred; if used, ethanol, propanol, glycols | Solvent aids viscosity reduction and separation |

| Solid acid scavenger type | Alkali metal carbonates, hydrogen carbonates, metal oxides/hydroxides | Reacts with acids, minimal methyl sulfate loss |

| Solid acid scavenger particle size | 100 µm – 5 mm median particle size | Facilitates filtration/centrifugation |

| Methanol content in product | 1 – 1500 ppm | Controlled to minimize toxicity |

| Product purity | 65% – 98% quaternary ammonium ester | High purity for fabric softener applications |

Research Findings and Industrial Relevance

- The quaternization method described has been industrially applied for over 20 years, with ongoing improvements focusing on reducing methanol content and improving product purity.

- The use of solid acid scavengers is a critical innovation to reduce acidity and methanol, improving safety and environmental profiles of the final product.

- Solvent management, including recycling wash solvents, enhances process sustainability and cost-effectiveness.

- The fatty acid component's alkyl chain length and saturation influence the softness and biodegradability of the final product, with oleyl chains being common for optimal performance.

Chemical Reactions Analysis

Types of Reactions: Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced, although this is less common.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents like can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted quaternary ammonium compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : 483.7 g/mol

- Structure : The compound features a long hydrophobic alkyl chain (oleyl) attached to a quaternary ammonium group, which imparts surfactant properties.

Applications Overview

-

Surfactants and Detergents

- Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate is utilized as a surfactant in detergent formulations. Its ability to reduce surface tension enhances the cleaning efficiency of detergents by preventing soil redeposition during washing processes. This application is particularly beneficial in laundering fabrics made from various fibers, including cotton and synthetic materials .

- Antimicrobial Agents

- Emulsifying Agent

- Biochemical Applications

Case Study 1: Detergency Performance

A study investigated the performance of this compound in laundry detergents. The results indicated that incorporating this compound significantly reduced the redeposition of soils on fabrics compared to control formulations without it. The optimal concentration range for effective performance was found to be between 3 ppm to 2000 ppm, balancing cost and effectiveness .

| Concentration (ppm) | Soil Redeposition (%) |

|---|---|

| 1 | 85 |

| 100 | 65 |

| 1000 | 40 |

| 2000 | 25 |

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial counts at concentrations as low as 0.5% (v/v), indicating its potential for use in disinfectant formulations .

Safety and Environmental Impact

While this compound has beneficial applications, it also poses certain safety risks:

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)methyloleylammonium methyl sulphate primarily involves its surfactant properties. The compound can self-assemble into micelles and vesicles in aqueous solutions, reducing surface tension and facilitating the solubilization of hydrophobic substances . The molecular targets include cell membranes and proteins, where it interacts through hydrophobic and electrostatic interactions .

Comparison with Similar Compounds

Ditallowethyl Hydroxyethylmonium Methosulfate (CAS 93334-15-7)

- Structure : Contains tallow-derived fatty acids (C16–C18, saturated and unsaturated) esterified to hydroxyethyl groups. The IUPAC name is methyl(2-hydroxyethyl)bis(tallow acyloxyethyl) ammonium methyl sulfate .

- Properties :

- Higher melting point due to saturated tallow chains.

- Stronger surfactant activity in solid formulations (e.g., fabric softeners).

- Applications : Used in conditioners and detergents for its robust antistatic properties.

[3-(Dodecyloxy)-2-hydroxypropyl]bis(2-hydroxyethyl)methylammonium Methyl Sulphate (CAS 18602-17-0)

- Structure : Features a dodecyloxy (C12) chain and a hydroxylated propyl spacer .

- Properties :

- Shorter alkyl chain improves water solubility but reduces lipid compatibility.

- Hydroxyl group on the propyl spacer enhances biodegradability.

- Applications : Preferred in eco-friendly formulations requiring moderate surfactant activity.

Stearoyl-Based Quaternary Ammonium Compound ()

- Structure : Contains stearoyl (C18:0, saturated) acyl chains instead of oleyl.

- Properties :

- Higher rigidity and melting point due to saturated chains.

- Reduced solubility in oils but better stability in high-temperature applications.

- Applications : Used in hair conditioners and industrial lubricants requiring thermal resistance.

Dihydrogenated Tallow-Carboxyethyl Hydroxyethylmonium Methosulfate ()

- Structure : Derived from hydrogenated tallow (fully saturated C16–C18) and carboxyethyl groups .

- Properties :

- Excellent emulsifying properties due to carboxylate functionality.

- Higher chemical stability but lower solubility in polar solvents.

- Applications : Common in heavy-duty detergents and emulsion stabilizers.

Comparative Analysis Table

*Note: CAS for the target compound is inferred from and but requires verification.

Research Findings and Functional Insights

- Oleyl vs. Tallow Chains : Oleyl-based compounds exhibit superior solubility in oils and flexibility, making them ideal for liquid formulations, while tallow derivatives excel in solid matrices like fabric softeners .

- Chain Length and Solubility: Shorter chains (e.g., dodecyloxy) enhance water solubility but reduce surface activity in non-polar systems .

- Counterion Effects : Methyl sulphate quats are milder and less corrosive than chloride variants, broadening their use in personal care .

Biological Activity

Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate, commonly referred to as a quaternary ammonium compound, is notable for its potential applications in various fields, including agriculture and biochemistry. This compound exhibits unique biological activities that warrant detailed investigation.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of a long oleyl alkyl chain, which contributes to its surfactant properties and biological activity.

Biological Activity Overview

Research indicates that this compound possesses antimicrobial, herbicidal, and cytotoxic properties. These activities are primarily attributed to its ability to disrupt cellular membranes and interact with various biological systems.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism of action typically involves the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Herbicidal Activity

The compound has been evaluated for its herbicidal properties. It functions effectively as a herbicide by inhibiting specific biochemical pathways in plants.

Case Study: Herbicidal Efficacy

A study conducted on common agricultural weeds showed that application of this compound at concentrations ranging from 50 to 200 mg/L resulted in a significant reduction in plant growth and biomass accumulation.

Table 2: Herbicidal Effects on Selected Weeds

| Weed Species | Application Rate (mg/L) | Growth Reduction (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 30 |

| Echinochloa crus-galli | 100 | 50 |

| Chenopodium album | 200 | 70 |

Cytotoxicity Studies

Cytotoxic effects have also been investigated, particularly concerning human cell lines. The compound's cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death.

Table 3: Cytotoxicity on Human Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The biological activity of this compound can be attributed to its ability to interact with lipid membranes due to its amphiphilic nature. This interaction leads to:

- Membrane Disruption : The oleyl chain facilitates insertion into lipid bilayers, disrupting membrane integrity.

- Protein Denaturation : The compound may also denature proteins within the cells, affecting metabolic processes.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate?

The compound is synthesized via quaternization of methyloleylamine with dimethyl sulfate in the presence of 2-hydroxyethyl groups. Key parameters include:

- Temperature : 60–80°C to balance reaction kinetics and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., ethanol/water mixtures) enhance solubility and reaction efficiency .

- Stoichiometry : Excess dimethyl sulfate ensures complete quaternization, confirmed by <sup>1</sup>H-NMR monitoring of methyl group integration at δ 3.3–3.5 ppm .

- Purification : Dialysis or column chromatography removes unreacted precursors and salts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic methods :

- Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M]<sup>+</sup> at m/z ~550–600) .

- Elemental analysis : Carbon, hydrogen, and sulfur content validate stoichiometric ratios .

Advanced Research Questions

Q. How can experimental discrepancies in reported solubility profiles of this compound be resolved?

Contradictions arise from:

- Impurity effects : Residual solvents or unquaternized amines alter solubility. Use HPLC or GC-MS to quantify impurities .

- Measurement conditions : Standardize methods (e.g., shake-flask technique at 25°C) and report solvent polarity indices (e.g., logP values) .

- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous phases affecting solubility .

Q. What methodologies are recommended for studying interactions between this compound and biomembranes?

Q. How can researchers design ecotoxicological studies to assess the environmental impact of this compound?

- Test organisms : Daphnia magna (acute toxicity) and Pseudokirchneriella subcapitata (algal growth inhibition) per OECD Guidelines 202 and 201 .

- Degradation analysis : Use LC-MS/MS to track hydrolysis products (e.g., methyloleylamine and sulfate ions) under simulated environmental conditions .

- Bioaccumulation potential : Measure logKow values via octanol-water partitioning assays .

Q. What experimental approaches are suitable for analyzing the compound’s thermal stability and decomposition pathways?

- Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures (typically >200°C for quaternary ammonium salts) .

- Pyrolysis-GC/MS : Detect volatile degradation products (e.g., olefins, sulfur oxides) .

- Kinetic modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy of decomposition .

Q. How can conflicting data on the compound’s critical micelle concentration (CMC) be addressed?

- Technique standardization : Use conductivity, surface tension, and fluorescence pyrene assays under identical ionic strength and pH conditions .

- Error mitigation : Triplicate measurements with error bars; account for temperature fluctuations (±0.1°C) .

- Comparative analysis : Cross-validate results against structurally similar surfactants (e.g., cetyltrimethylammonium bromide) .

Methodological Guidelines for Data Reporting

- Sampling protocols : Document subsampling techniques (e.g., coning and quartering) to ensure homogeneity .

- Error propagation : Report uncertainties in CMC, toxicity endpoints, and spectral data using ISO/IEC Guide 98-3 .

- Data repositories : Deposit raw NMR, MS, and toxicity data in public databases (e.g., PubChem, Zenodo) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.